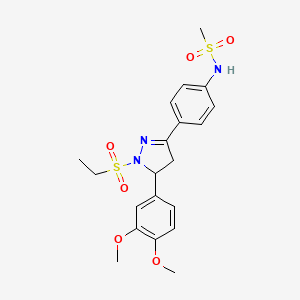

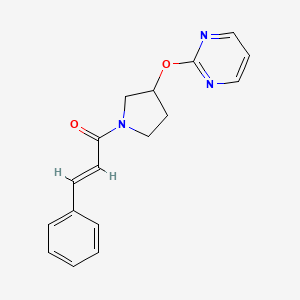

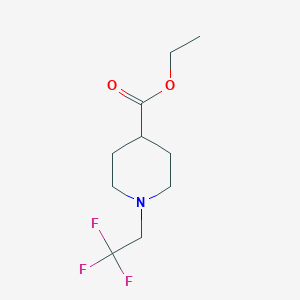

2-(1H-indol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of the 5-HT7 receptor and its associated mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research has explored the synthesis of novel 1H-indole derivatives, including compounds similar to the specified chemical, highlighting their significant antimicrobial properties. These synthesized compounds have been tested against various bacterial and fungal strains, demonstrating considerable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Letters in Applied NanoBioScience, 2020).

Neuroprotective Agents

Indole derivatives have been synthesized and evaluated for their role as neuroprotective agents, particularly focusing on their potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and antioxidant properties. These compounds are promising for the treatment of neurodegenerative diseases due to their dual effectiveness, suggesting a potential application in developing therapies for such conditions (Bioorganic & Medicinal Chemistry, 2013).

Anti-inflammatory Agents

A series of 1H-indol-1-yl ethanone derivatives have been prepared and evaluated for their anti-inflammatory activity. This research highlights the potential application of these compounds in developing new anti-inflammatory drugs, particularly those derived from the 1H-indol-1-yl ethanone scaffold, which could be beneficial in treating inflammation-related disorders (Current Drug Discovery Technologies, 2022).

Antiallergic Agents

The synthesis and evaluation of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides have demonstrated potential antiallergic properties. This research suggests the application of such compounds in developing novel antiallergic agents, contributing to the treatment and management of allergic reactions (Chemical & Pharmaceutical Bulletin, 1993).

Synthesis of Heteroaryl Compounds

Research involving the palladium(0)-catalyzed coupling of indolylzinc derivatives has led to the efficient synthesis of various heteroaryl compounds, including pyridyl indoles. These findings have implications in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and material science (The Journal of Organic Chemistry, 1997).

Eigenschaften

IUPAC Name |

2-indol-1-yl-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)17-8-11-20(12-9-17)19(22)13-21-10-7-16-5-3-4-6-18(16)21/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZZRHSKYHJAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)